

Unveiling the Crystal Architecture of Alpha-Lactose Monohydrate: A Technical Guide

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystal structure of excipients like **alpha-lactose** monohydrate is paramount for controlling drug product performance. This technical guide delves into the crystallographic properties of **alpha-lactose** monohydrate, providing a detailed overview of its crystal system and space group, supported by quantitative data and experimental methodologies.

Alpha-lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) is a disaccharide widely used in the pharmaceutical industry as a filler and binder in solid dosage forms. Its physical and chemical properties, which are intrinsically linked to its crystal structure, influence manufacturing processes and the stability and bioavailability of the final drug product.

Crystal System and Space Group

The crystalline form of **alpha-lactose** monohydrate belongs to the monoclinic crystal system.[1] [2] This system is characterized by three unequal crystallographic axes, with one axis perpendicular to the other two, which are not perpendicular to each other.

The space group of **alpha-lactose** monohydrate has been determined to be P2₁ (Hermann-Mauguin symbol: P 1 2₁ 1).[1][2] This designation indicates a primitive (P) unit cell with a two-fold screw axis (2₁) parallel to the b-axis. The space group number for P2₁ is 4.[1] The non-centrosymmetric nature of this space group is consistent with the fact that lactose is an optically active molecule.



Crystallographic Data

The unit cell parameters of **alpha-lactose** monohydrate have been determined by X-ray diffraction studies. The following table summarizes the key crystallographic data from two independent studies.

Parameter	Value (Smith et al., 2005)[1]	Value (Beevers and Hansen, 1971)[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P21	P21
a (Å)	7.789(2)	7.815
b (Å)	21.685(6)	21.567
c (Å)	4.823(1)	4.844
α (°)	90	90
β (°)	109.68(1)	106.2
у (°)	90	90
Volume (ų)	767.5(3)	784.8
Z	2	2
Temperature	150 K	Not specified

Note: 'a', 'b', and 'c' are the lengths of the unit cell edges, and ' α ', ' β ', and ' γ ' are the angles between them. Z is the number of formula units per unit cell.

Experimental Protocols

The determination of the crystal structure of **alpha-lactose** monohydrate is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, from which the arrangement of atoms can be deduced.



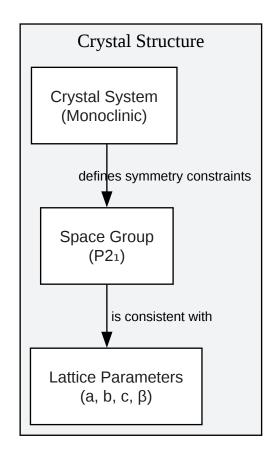
A typical experimental workflow for determining the crystal structure of a small molecule like **alpha-lactose** monohydrate involves the following steps:

- Crystal Growth: High-quality single crystals of **alpha-lactose** monohydrate are grown from a supersaturated aqueous solution by slow evaporation or controlled cooling. The quality of the crystal is crucial for obtaining high-resolution diffraction data.
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A
 monochromatic X-ray beam is directed at the crystal, which is rotated to expose different
 crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities
 and positions are recorded. Data is often collected at low temperatures (e.g., 150 K) to
 minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[1]
- Data Processing: The raw diffraction data is processed to correct for various experimental factors. The unit cell parameters and the space group are determined from the symmetry and systematic absences in the diffraction pattern.
- Structure Solution: The processed data is used to solve the crystal structure. For small
 molecules, direct methods or Patterson methods are commonly employed to determine the
 initial positions of the atoms.[2]
- Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. This process yields the final, highly accurate atomic coordinates, bond lengths, and bond angles.

Logical Relationship of Crystallographic Data

The following diagram illustrates the hierarchical relationship between the key crystallographic parameters of **alpha-lactose** monohydrate.





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Caption: Relationship between crystal system, space group, and lattice parameters.

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